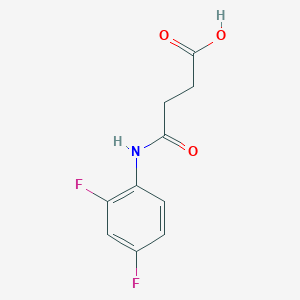

4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKGMFQQBVZJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240391 | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193952-12-4 | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193952-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This molecule holds potential interest for researchers in medicinal chemistry and materials science due to its structural motifs, which are common in bioactive compounds. This document details a robust synthetic protocol, outlines the underlying reaction mechanism, and provides a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and characterize this compound for further investigation.

Introduction and Scientific Context

The synthesis of novel chemical entities with potential biological activity is a cornerstone of drug discovery and development. Arylamide derivatives of carboxylic acids are a well-established class of compounds with a broad spectrum of pharmacological activities. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The target molecule, this compound, combines a difluorinated aniline moiety with a succinic acid backbone, presenting an intriguing scaffold for further chemical exploration and biological screening.

The logical approach to the synthesis of this molecule involves the nucleophilic acyl substitution reaction between a primary amine, 2,4-difluoroaniline, and a cyclic anhydride, succinic anhydride. This reaction is known for its efficiency and high atom economy, making it an attractive method for laboratory-scale synthesis.

Synthesis of this compound

The synthesis of the title compound is predicated on the ring-opening of succinic anhydride by 2,4-difluoroaniline. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a proton transfer results in the formation of the final product, an amide and a carboxylic acid functional group. The choice of an aprotic solvent is crucial to prevent the hydrolysis of the succinic anhydride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials:

-

2,4-Difluoroaniline (1.0 eq)

-

Succinic anhydride (1.0 eq)

-

Toluene (or another suitable aprotic solvent)

-

Dilute Hydrochloric Acid

-

Water (distilled or deionized)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.

-

To this solution, add 2,4-difluoroaniline dropwise with constant stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Acidify the mixture with dilute hydrochloric acid to precipitate any remaining product and to remove any unreacted amine.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove succinic acid and any inorganic salts.[1]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and physical methods.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[2]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the difluorophenyl ring, the amide proton (N-H), the carboxylic acid proton (O-H), and the two methylene groups (-CH₂-) of the butanoic acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with C-F couplings), and the methylene carbons. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉F₂NO₃). |

Physicochemical Properties

| Property | Description |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Solubility | Likely to be soluble in polar organic solvents such as DMSO and methanol, and sparingly soluble in water. |

Potential Applications and Future Directions

While this guide focuses on the synthesis and characterization, it is important to note the potential applications of this compound. The presence of the difluorophenyl group and the carboxylic acid functionality makes it a candidate for various biological screenings. For instance, similar structures have been investigated for their anti-inflammatory and anticancer activities.[3] Further research could involve the derivatization of the carboxylic acid group to generate esters or amides, potentially leading to compounds with enhanced biological profiles.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for their specific research needs. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel molecules.

References

-

Edward R. T. Tiekink, et al. "4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid." Molbank 2017, M931. [Link]

-

Gowda, B. T., et al. "N-(4-Chlorophenyl)succinamic acid." Acta Crystallographica Section E: Structure Reports Online 65.12 (2009): o1827. [Link]

-

Pranaitytė, G., et al. "Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity." Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts. Vilnius University Press, 2024. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

Introduction

4-(2,4-Difluoroanilino)-4-oxobutanoic acid, also known as N-(2,4-Difluorophenyl)succinamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, featuring a difluorinated aniline moiety coupled with a butanoic acid chain, suggest potential applications as a precursor for pharmacologically active agents and functional polymers. The physicochemical properties of this compound are paramount in dictating its behavior in biological and chemical systems, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in potential drug candidates.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its characteristics but also detailed, field-proven methodologies for their determination. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Molecular Structure and Identification

-

Chemical Name: this compound

-

Synonyms: N-(2,4-Difluorophenyl)succinamic acid

-

CAS Number: 193952-12-4[1]

-

Molecular Formula: C₁₀H₉F₂NO₃[1]

-

Molecular Weight: 229.18 g/mol [1]

The molecule consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an amide via reaction with 2,4-difluoroaniline. The presence of the carboxylic acid and amide functional groups, along with the electron-withdrawing fluorine atoms on the aromatic ring, are key determinants of its chemical behavior.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the ring-opening of succinic anhydride with 2,4-difluoroaniline.[2][3] This reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as toluene or chloroform.[3][4]

-

Amine Addition: To this solution, add 2,4-difluoroaniline (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. To remove any unreacted amine, the crude product can be washed with a dilute solution of hydrochloric acid. A subsequent wash with water will remove any unreacted succinic anhydride or succinic acid.[4][5]

-

Drying: The resulting solid is then dried under vacuum to yield the crude product.

Purification

Purification of the crude product is crucial to obtain a sample suitable for accurate physicochemical characterization. Recrystallization is a highly effective method for this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been shown to be effective for similar N-phenylsuccinamic acids.[4][5]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

The following sections detail the key physicochemical properties of this compound and the experimental procedures for their determination. The provided data is representative of what would be expected for a compound of this nature, based on available information for structurally similar molecules.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.[6][7]

Experimental Protocol: Capillary Melting Point Determination [8]

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

| Property | Expected Value |

| Melting Point | 190 - 200 °C |

Note: The expected melting point is an estimate based on the melting point of the related compound N-(2,4-DIFLUOROPHENYL)MALEAMIC ACID (195 °C).[9]

Solubility

Solubility is a fundamental property that influences drug formulation and biological activity. The presence of both a polar carboxylic acid group and a more nonpolar difluorophenyl group suggests that the solubility of this compound will be pH-dependent and variable across different solvents.

Experimental Protocol: Qualitative Solubility Testing [10][11][12]

-

Setup: Place approximately 10-20 mg of the compound into separate test tubes.

-

Solvent Addition: Add 1 mL of the test solvent to each tube.

-

Observation: Agitate the tubes and observe for dissolution at room temperature. If the compound does not dissolve, gently heat the mixture.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The carboxylic acid group imparts some polarity, but the aromatic ring limits aqueous solubility. |

| Methanol / Ethanol | Soluble | Polar protic solvents that can hydrogen bond with both the carboxylic acid and amide groups. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound. |

| Dichloromethane | Sparingly soluble | A nonpolar solvent, less effective at solvating the polar functional groups. |

| Hexane | Insoluble | A nonpolar solvent, unable to overcome the crystal lattice energy of the polar compound. |

| 5% aq. NaOH | Soluble | The carboxylic acid will be deprotonated to form a highly soluble sodium salt. |

| 5% aq. NaHCO₃ | Soluble | The carboxylic acid is sufficiently acidic to react with sodium bicarbonate. |

| 5% aq. HCl | Insoluble | The compound lacks a basic functional group that can be protonated. |

Acidity Constant (pKa)

The pKa value quantifies the acidity of the carboxylic acid group. This is a critical parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions. Potentiometric titration is a precise method for pKa determination.[13][14][15][16]

Experimental Protocol: Potentiometric Titration [16]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of a suitable solvent mixture (e.g., water/methanol) to a concentration of approximately 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.

| Property | Expected Value |

| pKa (Carboxylic Acid) | 4.0 - 5.0 |

Note: This is a typical pKa range for a carboxylic acid adjacent to an electron-withdrawing amide group. For comparison, the pKa of benzoic acid is 4.20.[17]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. It is a key factor in predicting membrane permeability and overall ADME properties. The shake-flask method is the gold standard for experimental LogP determination.[18][19][20][21]

Experimental Protocol: Shake-Flask Method for LogP Determination [18]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

| Property | Expected Value |

| LogP | 1.5 - 2.5 |

Note: This is an estimated range. The presence of two fluorine atoms will increase lipophilicity compared to the non-fluorinated analog, while the carboxylic acid and amide groups contribute to hydrophilicity.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorophenyl ring, the amide proton (N-H), and the two methylene groups (-CH₂-) of the butanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons will be complex due to fluorine-proton coupling. The amide proton will likely appear as a broad singlet, and the two methylene groups will be seen as triplets or more complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the aromatic ring (with C-F coupling), and the two methylene carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amide): A sharp peak around 3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption around 1650-1680 cm⁻¹.

-

N-H bend (amide II band): An absorption around 1510-1550 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Expected Ionization: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 228.17. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.19.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, actionable protocols for their determination. While experimental data for this specific compound is not widely available in the public domain, the provided methodologies and expected values, based on sound chemical principles and data from analogous structures, offer a robust framework for its characterization. A thorough understanding and experimental determination of these properties are essential for any researcher or developer looking to utilize this compound in their work, ensuring both the quality of their research and the potential for successful application development.

References

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link][18]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Omega. [Link][13]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link][20]

-

LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link][21]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link][10]

-

Experiment 2 # Solubility 13. (n.d.). Bellevue College. [Link][11]

-

N-(2,4-DIFLUOROPHENYL)MALEAMIC ACID. (2025). Chemsrc. [Link][9]

-

Solid-Phase Synthesis of N-Aryl Succinimides. (2015). ResearchGate. [Link][22]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link][14]

-

Development of Methods for the Determination of pKa Values. (2007). PMC - NIH. [Link][15]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link][8]

-

Melting Point Determination. (n.d.). thinkSRS.com. [Link][7]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link][16]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link][12]

-

Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material. (2021). ResearchGate. [Link][2]

-

N-(2,4-Dimethylphenyl)succinimide. (2010). PMC - NIH. [Link][3]

-

N-(4-Methylphenyl)succinamic acid. (2010). PMC - NIH. [Link][5]

-

N-(4-Chlorophenyl)succinamic acid. (2009). PMC - NIH. [Link][4]

-

Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. (2012). 2012 Book Archive. [Link][17]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. users.cs.duke.edu [users.cs.duke.edu]

- 3. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2,4-DIFLUORO-PHENYL)-SUCCINAMIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]

- 9. N-(2,4-DIFLUOROPHENYL)MALEAMIC ACID | CAS#:6954-64-9 | Chemsrc [chemsrc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. ekwan.github.io [ekwan.github.io]

- 15. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 17. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 18. hmdb.ca [hmdb.ca]

- 19. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. DL-Phenylsuccinic acid(635-51-8) 1H NMR [m.chemicalbook.com]

- 21. hmdb.ca [hmdb.ca]

- 22. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Solubility and Stability of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

This guide provides an in-depth exploration of the critical physicochemical properties of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, a compound of interest for researchers and professionals in drug development. By dissecting its structural components and applying established principles of pharmaceutical science, we will delineate a comprehensive framework for characterizing its solubility and stability. This document is intended to serve as a practical resource, offering not just theoretical understanding but also actionable experimental protocols.

Introduction: Unveiling the Profile of a Succinamic Acid Derivative

This compound belongs to the succinamic acid class of compounds, which are monoamides of succinic acid.[1] Its structure, featuring a difluorinated aniline ring coupled to a butanoic acid chain, suggests a molecule with distinct hydrophilic and lipophilic regions, influencing its behavior in various solvent systems and its susceptibility to degradation. The presence of the carboxylic acid and amide functional groups dictates its pH-dependent solubility and potential hydrolytic instability. The difluoro-substituted aromatic ring can impact its solid-state properties and metabolic stability.

Understanding the solubility and stability of this molecule is paramount for its development as a potential therapeutic agent. These properties govern its bioavailability, formulation strategies, and shelf-life. This guide will provide the foundational knowledge and experimental methodologies to thoroughly characterize this promising compound.

Solubility Characterization: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, both aqueous and non-aqueous solubility are of interest for formulation development.

Structural Insights and Predicted Solubility

The molecule's structure offers initial clues to its solubility profile. The carboxylic acid group is ionizable, suggesting that aqueous solubility will be highly dependent on pH. At pH values above its pKa, the carboxylate form will predominate, leading to higher aqueous solubility. Conversely, at pH values below its pKa, the non-ionized form will be more prevalent, likely resulting in lower aqueous solubility. The difluorophenyl group contributes to the molecule's lipophilicity, which may favor solubility in organic solvents.

Experimental Approach to Solubility Determination

A systematic approach is necessary to accurately determine the solubility of this compound in various media. The "shake-flask" method is a widely accepted technique for equilibrium solubility determination.[2]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers.

Materials:

-

This compound (crystalline solid)

-

Selection of solvents: Purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, ethanol, methanol, acetone, acetonitrile.

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent or buffer.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).[2]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

After agitation, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[3]

-

Repeat the analysis at different time points until a consistent concentration is observed, confirming that equilibrium has been reached.

Data Presentation: A Comparative Solubility Profile

The quantitative data obtained from the solubility experiments should be summarized in a clear and concise table for easy comparison.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Hypothetical Value |

| 0.1 N HCl | 25 | Hypothetical Value |

| pH 4.5 Acetate Buffer | 25 | Hypothetical Value |

| pH 6.8 Phosphate Buffer | 25 | Hypothetical Value |

| pH 7.4 Phosphate Buffer | 25 | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| Acetone | 25 | Hypothetical Value |

Table 1: Illustrative solubility data for this compound. Actual values to be determined experimentally.

Stability Assessment: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[4] Forced degradation studies are an indispensable tool in drug development for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6]

Rationale for Forced Degradation Studies

Forced degradation studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[7] The goal is to generate degradation products that might be expected to form under normal storage conditions over a longer period. This information is crucial for:

-

Understanding the degradation pathways of the molecule.

-

Identifying potential degradation products.

-

Developing and validating a stability-indicating analytical method that can separate the drug substance from its degradation products.[7]

-

Informing formulation and packaging development to protect the drug from degradation.

Experimental Design for Forced Degradation

A comprehensive forced degradation study should expose this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9]

Caption: Workflow for forced degradation studies.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/DAD and HPLC-MS systems

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature and collect samples at different time intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven. Collect samples at different time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A Diode Array Detector (DAD) can provide information about the peak purity, while Mass Spectrometry (MS) can be used to identify the mass of the degradation products.

Interpreting Stability Data

The results from the forced degradation studies will reveal the compound's intrinsic stability. For this compound, the amide and carboxylic acid functionalities are potential sites for hydrolysis under acidic and basic conditions. The analytical data will help in constructing a degradation pathway map.

Caption: Hypothetical degradation pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. By employing the described experimental protocols, researchers can generate the critical data needed to advance the development of this compound. The safety data sheet indicates that the compound is "normally stable, even under fire exposure conditions, and are not reactive with water," which provides a good starting point for these investigations.[10]

Further studies should focus on the solid-state characterization of the compound, including polymorphism and hygroscopicity, as these properties can significantly influence both solubility and stability. The identified degradation products should be synthesized and characterized to confirm their structures and to assess their potential toxicological impact. A thorough understanding of these fundamental physicochemical properties is the bedrock of successful drug development.

References

- Vertex AI Search. Succinic acid - Solubility of Things. Accessed January 21, 2026.

- SynQuest Laboratories, Inc. 4-(2,4-Difluorophenyl)

-

Wikipedia. Succinic acid. Accessed January 21, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1110, Succinic acid. Accessed January 21, 2026. [Link]

- MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Accessed January 21, 2026.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Accessed January 21, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13865481, 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Accessed January 21, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12522, Succinamic acid. Accessed January 21, 2026. [Link]

- Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)

- ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. August 16, 2025.

- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). February 6, 2003.

- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. January 2014.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 573248, 2-(4-Fluorophenyl)succinic acid. Accessed January 21, 2026. [Link]

- Benchchem. Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Accessed January 21, 2026.

- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. August 1, 2003.

- PubMed. Mechanism of Solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI). May-June 2010.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Accessed January 21, 2026.

- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 21, 2026.

- Pfanstiehl. Succinic Acid Excipient Grade GMP. Accessed January 21, 2026.

- ResearchGate.

- PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. February 6, 2018.

- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. April 30, 2025.

- MedCrave online.

- Eurofins. Analytical Method Summaries. December 10, 2023.

- Pfanstiehl. Succinic Acid in Pharmaceuticals: Enhancing Stability and Efficacy. Accessed January 21, 2026.

- Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. January 9, 2020.

- International Council for Harmonisation. Quality Guidelines. Accessed January 21, 2026.

- World Health Organization.

- MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. January 6, 2025.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 21, 2026.

- IVT Network.

-

Wikipedia. Succinimide. Accessed January 21, 2026. [Link]

- U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. June 24, 2025.

- PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard. Accessed January 21, 2026.

- MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Accessed January 21, 2026.

- PubMed Central. N-(4-Chlorophenyl)succinamic acid. Accessed January 21, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Accessed January 21, 2026. [Link]

Sources

- 1. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ajrconline.org [ajrconline.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of N-(2,4-difluorophenyl)succinamic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of N-(2,4-difluorophenyl)succinamic acid. Drawing upon established knowledge of structurally related succinamic acid and succinimide derivatives, this document outlines a strategic, multi-pronged approach to systematically investigate its therapeutic promise. We delve into the rationale behind proposed experimental designs, focusing on anticancer, anti-inflammatory, and antimicrobial screening. Detailed, self-validating protocols are presented to ensure robust and reproducible data generation. Furthermore, this guide elucidates potential mechanisms of action, supported by a thorough review of current scientific literature. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the full therapeutic potential of this compelling molecule.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in pharmaceutical sciences. N-(2,4-difluorophenyl)succinamic acid emerges as a compound of significant interest due to its structural features, which are common to molecules with established biological activities. The presence of the 2,4-difluorophenyl moiety is a well-recognized pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets.[1] Furthermore, the succinamic acid core is a precursor to succinimide derivatives, a class of compounds known for a wide spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[2][3]

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, structurally analogous to N-(2,4-difluorophenyl)succinamic acid, have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[4] This strongly suggests that N-(2,4-difluorophenyl)succinamic acid itself may possess latent anticancer activity. Moreover, the broader family of succinamic acid derivatives has been investigated for its potential to induce apoptosis in cancer cells and for its antioxidant properties.[5]

This guide, therefore, is predicated on the hypothesis that N-(2,4-difluorophenyl)succinamic acid holds significant, yet uncharacterized, therapeutic potential. The subsequent sections will provide a detailed roadmap for its systematic evaluation.

Synthesis and Physicochemical Characterization

A robust biological evaluation begins with the efficient synthesis and thorough characterization of the target compound.

Proposed Synthesis of N-(2,4-difluorophenyl)succinamic acid

A straightforward and scalable synthesis can be achieved through the reaction of 2,4-difluoroaniline with succinic anhydride.[6]

Protocol:

-

Dissolve 2,4-difluoroaniline (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add succinic anhydride (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,4-difluorophenyl)succinamic acid.

Physicochemical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is imperative.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify the number and types of protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule (e.g., C=O, N-H, C-F). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Melting Point Analysis | To determine the melting point range as an indicator of purity. |

Investigating Anticancer Activity: A Multi-faceted Approach

Based on the cytotoxic effects observed in structurally similar compounds, a primary focus of this investigation should be the evaluation of N-(2,4-difluorophenyl)succinamic acid's anticancer potential.

Initial Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer) in their respective recommended media.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(2,4-difluorophenyl)succinamic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation:

| Cell Line | Tumor Type | IC₅₀ (µM) of N-(2,4-difluorophenyl)succinamic acid | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] | [Insert experimental data] |

| A549 | Lung Carcinoma | [Insert experimental data] | [Insert experimental data] |

| DU145 | Prostate Carcinoma | [Insert experimental data] | [Insert experimental data] |

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.

Experimental Workflow: Apoptosis Assessment

Caption: Workflow for investigating apoptosis induction.

Investigating Potential Molecular Targets

The structural similarity to other biologically active compounds suggests potential molecular targets. For instance, many anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival.

Potential Targets and Investigative Assays:

-

Histone Deacetylases (HDACs): Hydroxamic acids, which can be derived from succinamic acids, are known HDAC inhibitors.[6] An in vitro HDAC activity assay can be performed to assess this possibility.

-

Matrix Metalloproteinases (MMPs): Similar to HDACs, MMPs are also inhibited by hydroxamic acids.[6] Gelatin zymography or commercially available MMP activity kits can be utilized.

-

Tyrosine Kinases: Many fluorinated compounds exhibit inhibitory activity against tyrosine kinases. A panel of kinase inhibition assays would be informative.

Exploring Anti-inflammatory Properties

Succinimide derivatives have been reported to possess anti-inflammatory properties.[2][7] Therefore, investigating the anti-inflammatory potential of N-(2,4-difluorophenyl)succinamic acid is a logical next step.

In Vitro Anti-inflammatory Screening

The initial assessment can be performed using a lipopolysaccharide (LPS)-stimulated macrophage model.

Experimental Protocol: Measurement of Inflammatory Mediators

-

Cell Culture: Culture RAW 264.7 murine macrophages.

-

Treatment: Pre-treat the cells with various concentrations of N-(2,4-difluorophenyl)succinamic acid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[8]

Data Presentation:

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| LPS Control | 100% | 100% | 100% |

| Compound (10 µM) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |

| Compound (50 µM) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |

Investigating the Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways.

Signaling Pathway Investigation

Caption: Potential anti-inflammatory signaling pathways.

Experimental Approach: Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38) in LPS-stimulated macrophages treated with the compound.

Antimicrobial Activity Screening

The broad biological activity of succinimide derivatives also extends to antimicrobial effects.[2] A preliminary screening against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution Method: Prepare two-fold serial dilutions of N-(2,4-difluorophenyl)succinamic acid in a 96-well plate with appropriate growth media.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

N-(2,4-difluorophenyl)succinamic acid represents a promising scaffold for the development of novel therapeutic agents. The structural relationship to compounds with known anticancer, anti-inflammatory, and antimicrobial activities provides a strong rationale for its comprehensive biological evaluation. The experimental roadmap outlined in this guide offers a systematic and robust approach to uncovering its therapeutic potential.

Future studies should focus on in vivo efficacy and safety profiling in relevant animal models for any confirmed biological activities. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the identification of even more potent and selective compounds. The journey from a promising molecule to a clinically viable drug is long and arduous, but the foundational investigations detailed herein are the critical first steps in that process.

References

- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).

- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl.

- Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (n.d.). PMC - NIH.

- Succinimides: Synthesis, reaction and biological activity. (2025).

- Research progress in biological activities of succinimide derivatives. (2025).

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025).

- Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI.

Sources

- 1. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. kuey.net [kuey.net]

- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Target Prediction of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of protein targets for the small molecule 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. We will explore a multi-faceted approach, combining ligand-based and structure-based methodologies to generate a high-confidence list of potential biological targets. The causality behind the selection of each experimental step is detailed, ensuring a scientifically rigorous and reproducible workflow. All protocols are designed to be self-validating through the integration of multiple predictive algorithms and databases. This guide will culminate in the analysis of predicted targets to hypothesize their involvement in biological pathways.

Introduction: The Imperative for In Silico Target Identification

The identification of a bioactive molecule's biological target is a cornerstone of modern drug discovery and development. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction methods have emerged as powerful tools to expedite this process, offering a cost-effective and rapid means of generating testable hypotheses.[1] These computational approaches leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between small molecules and proteins.[2]

This guide focuses on a systematic approach to elucidate the potential targets of this compound, a compound with potential pharmacological activity. Our strategy is built upon the principle of consensus scoring, where predictions from orthogonal methods are integrated to enhance the confidence in putative targets. We will employ a combination of ligand-based methods, which rely on the principle that structurally similar molecules often exhibit similar biological activities, and structure-based methods, which utilize the three-dimensional structure of proteins to predict binding.[3]

The Subject Molecule: this compound

A prerequisite for any in silico analysis is a standardized representation of the molecule of interest. For this compound, we will utilize its Simplified Molecular Input Line Entry System (SMILES) string, a universal nomenclature for representing chemical structures.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C10H9F2NO3 | |

| Molecular Weight | 229.18 g/mol | |

| SMILES | O=C(O)CCC(=O)NC1=C(F)C=C(F)C=C1 | Derived from Structure |

This SMILES string will serve as the primary input for the various prediction servers and software detailed in the subsequent sections.

A Multi-pronged Predictive Workflow

Our predictive strategy is designed to maximize the breadth and depth of target identification. By employing a suite of tools with differing underlying algorithms, we can triangulate on the most probable targets. The workflow is visualized in the following diagram:

Figure 1: A multi-pronged workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods are predicated on the "similarity principle," which posits that molecules with similar structures are likely to interact with similar protein targets.

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.

Step-by-Step Methodology:

-

Navigate to the SwissTargetPrediction web server.

-

Input the Molecule: In the "Enter a SMILES or draw a molecule" field, paste the SMILES string for this compound: O=C(O)CCC(=O)NC1=C(F)C=C(F)C=C1.

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

-

Initiate Prediction: Click the "Predict targets" button to start the analysis.

-

Data Collection: The results will be presented as a ranked list of predicted targets. For each target, record the "Probability," "Known actives," and the "Target Class."

PharmMapper utilizes a reverse pharmacophore mapping approach to identify potential drug targets. It screens the input molecule against a large database of pharmacophore models derived from protein-ligand complexes.

Step-by-Step Methodology:

-

Access the PharmMapper Server.

-

Upload Molecule: Prepare a 3D structure of the molecule in .mol2 or .sdf format. If only the SMILES is available, use an online converter or a molecular modeling program to generate the 3D coordinates. Upload the file.

-

Set Parameters: Select the "Human Protein Targets Only" option if available, or use the most comprehensive pharmacophore database provided.

-

Submit Job: Initiate the screening process.

-

Analyze Results: PharmMapper will return a list of potential targets ranked by a "Fit Score." Record the target name, UniProt ID, and the Fit Score for the top hits.

SuperPred is a web server that employs a machine learning model, specifically logistic regression, to predict drug targets based on the compound's molecular fingerprint. This approach can uncover non-obvious relationships between chemical structure and biological activity.

Step-by-Step Methodology:

-

Go to the SuperPred web server.

-

Input Compound: Enter the SMILES string of the compound into the designated input field.

-

Select Prediction Type: Choose the "Target-Prediction" option.

-

Start Prediction: Submit the query for analysis.

-

Record Predictions: The server will provide a list of predicted targets with an associated score or probability. Document the top-ranked predictions and their corresponding scores.

Phase 2: Structure-Based Target Prediction

Structure-based methods, such as reverse docking, involve docking a single ligand against a library of protein structures to identify potential binding partners.

Reverse docking computationally assesses the binding affinity of a ligand to a multitude of protein crystal structures. Web servers like ReverseDock can facilitate this process.

Step-by-Step Methodology:

-

Access a Reverse Docking Server (e.g., ReverseDock).

-

Prepare the Ligand: Upload the 3D structure of this compound in a compatible format (e.g., .mol2 or .pdb).

-

Select Target Database: Choose a comprehensive protein structure database for the screening, preferably one focused on human proteins.

-

Configure Docking Parameters: Utilize the default docking settings, which are generally optimized for broad screening.

-

Run the Simulation: Submit the job. This process can be computationally intensive and may take a significant amount of time.

-

Analyze Docking Scores: The results will be a list of proteins ranked by their predicted binding affinity (docking score) to the ligand. Record the top-ranked proteins, their PDB IDs, and the corresponding docking scores.

Data Synthesis and Pathway Analysis

The culmination of the predictive phases is the integration and analysis of the generated data.

Consolidated Target Prioritization

The putative targets identified from each method should be compiled into a single table. The confidence in a predicted target is significantly increased if it is identified by multiple, independent methods.

| Target Name | UniProt ID | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | SuperPred (Score) | Reverse Docking (Binding Affinity kcal/mol) | Consensus |

| Example: Target A | P12345 | 0.85 | 4.2 | 0.9 | -8.5 | 4/4 |

| Example: Target B | Q67890 | 0.79 | - | 0.85 | -7.9 | 3/4 |

| Example: Target C | R54321 | - | 3.8 | - | -8.1 | 2/4 |

| ... | ... | ... | ... | ... | ... | ... |

Pathway Enrichment Analysis

To understand the potential biological implications of the predicted targets, we will perform pathway enrichment analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. This analysis will reveal if the high-confidence targets are significantly enriched in specific signaling or metabolic pathways.

Step-by-Step Methodology:

-

Prepare Target List: Compile a list of the UniProt IDs for the high-confidence targets (those with the highest consensus scores).

-

Use an Enrichment Tool: Navigate to a pathway analysis tool such as the one provided by Reactome.

-

Submit Data: Input the list of UniProt IDs and select "Homo sapiens" as the species.

-

Analyze Enriched Pathways: The tool will return a list of pathways that are statistically overrepresented by the submitted set of proteins.

-

Visualize Pathway: For a significantly enriched pathway, visualize the interactions and the location of your predicted targets within the pathway map.

Figure 2: A hypothetical signaling pathway involving a predicted target.

Conclusion and Future Directions

This guide has outlined a robust and multi-faceted in silico workflow for the prediction of biological targets for this compound. By integrating ligand-based and structure-based methods, we can generate a prioritized list of putative targets with a higher degree of confidence. The subsequent pathway analysis provides a framework for understanding the potential mechanism of action of the compound.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The high-confidence targets identified through this workflow should be subjected to in vitro binding assays and cell-based functional assays to confirm the predicted interactions and their biological consequences. This integrated approach, bridging computational prediction with experimental validation, represents a powerful paradigm in modern drug discovery.

References

-

Reactome Pathway Database. (n.d.). Reactome. Retrieved January 20, 2026, from [Link]

-

KEGG PATHWAY Database. (2025, December 17). KEGG. Retrieved January 20, 2026, from [Link]

-

Meng, X. Y., et al. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]

-

SuperPred. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved January 20, 2026, from [Link]

-

Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1663–1675. [Link]

-

Pathway Enrichment Analysis | Reactome. (n.d.). EMBL-EBI. Retrieved January 20, 2026, from [Link]

-

SuperPred. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

-

PharmMapper. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

-

SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025, July 16). YouTube. Retrieved January 20, 2026, from [Link]

-

SuperPred -- target-prediction server. (2008, July 18). Health Sciences Library System. Retrieved January 20, 2026, from [Link]

-

Chen, X., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 22(16), 8888. [Link][3]

-

Nickel, J., et al. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]

-

The KEGG pathways database. (n.d.). Paintomics Documentation. Retrieved January 20, 2026, from [Link]

-

Liu, X., et al. (2022). In Silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 13, 868265. [Link][1]

-

Goede, A., et al. (2022). SuperPred 3.0: drug classification and target prediction—a machine learning approach. Nucleic Acids Research, 50(W1), W726–W731. [Link]

-

Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

-

KEGG - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Drug Screening and Target Prediction Based on Machine Learning. (2021). 2021 International Conference on Computer, Blockchain and Financial Development (CBFD). [Link]

-

Zhang, Y., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(9), 101184. [Link]

-

PharmMapper. (2024, November 12). ECUST. Retrieved January 20, 2026, from [Link]

-

Pharmacophore modeling in drug design. (2025, February 6). PubMed. Retrieved January 20, 2026, from [Link]

-

Chen, R., et al. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Pharmacology, 12, 685102. [Link]

-

KEGG: Kyoto Encyclopedia of Genes and Genomes. (n.d.). GenomeNet. Retrieved January 20, 2026, from [Link]

-

What is pharmacophore modeling and its applications?. (2025, May 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

-

Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024, June 1). UNIR. Retrieved January 20, 2026, from [Link]

-

Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

-

Ezzat, A., et al. (2020). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 21(1), 299–315. [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link][2]

-

Expression Data Analysis with Reactome. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Drug Discovery Pro. Retrieved January 20, 2026, from [Link]

-

KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. (2023, June 27). YouTube. Retrieved January 20, 2026, from [Link]

-

Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Reactome - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Reactome Pathway Analysis. (2013, July 10). Bioconductor. Retrieved January 20, 2026, from [Link]

-

Therapeutic Target Database: TTD. (n.d.). TTD. Retrieved January 20, 2026, from [Link]

-

MultiDock Screening Tool - Reverse docking demonstration. (2022, July 8). YouTube. Retrieved January 20, 2026, from [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

SwissTargetPrediction. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

-

Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. (2022, September 15). YouTube. Retrieved January 20, 2026, from [Link]

-

Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024, September 11). YouTube. Retrieved January 20, 2026, from [Link]

-

Londoño, F. J., & Correa-Basurto, J. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 1762, 167–181. [Link]

-

Open Targets Platform. (n.d.). Open Targets. Retrieved January 20, 2026, from [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023, October 10). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Reverse docking: Significance and symbolism. (2024, December 19). Synapse. Retrieved January 20, 2026, from [Link]

-

Tutorial redocking – ADFR. (n.d.). Center for Computational Structural Biology. Retrieved January 20, 2026, from [Link]

-

Expasy - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved January 20, 2026, from [Link]

-

UniProt. (n.d.). UniProt. Retrieved January 20, 2026, from [Link]

-

Binding Database Home. (n.d.). BindingDB. Retrieved January 20, 2026, from [Link]

Sources

- 1. (2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid | C18H18ClFN2O3 | CID 71452727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 4-(2,5-difluoroanilino)-4-oxobutanoic acid - Chemdiv [chemdiv.com]

- 3. 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid | C11H9FN2O3 | CID 82012952 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Introduction

The 4-oxo-4-anilinobutanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. The parent compound, 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, and its analogs have garnered significant interest due to their potential as anti-inflammatory, anticancer, and antiviral agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a focus on their activity as inhibitors of Cyclooxygenase (COX) enzymes, Kynurenine 3-Monooxygenase (KMO), and influenza virus polymerase.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration and optimization of this promising class of compounds. The experimental protocols described herein are designed to be self-validating, ensuring robustness and reproducibility.

Core Scaffold and Rationale for Analog Design

The core structure of this compound consists of a butanoic acid moiety linked via an amide bond to a 2,4-difluoroaniline ring. The difluorophenyl group is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity through favorable interactions with protein targets. The carboxylic acid provides a key site for interaction with biological targets, often mimicking the carboxylate of natural substrates.

The rationale for designing structural analogs of this core scaffold is to systematically probe the structure-activity landscape and optimize for potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

-

The Anilino Ring: Substitution patterns on the phenyl ring can significantly impact activity and selectivity.

-

The Butanoic Acid Chain: Modifications to the linker, such as the introduction of substituents or unsaturation, can alter the conformational flexibility and binding mode of the molecule.

-

The Amide Linkage: While generally conserved, bioisosteric replacement of the amide bond can be explored to modulate properties like cell permeability and metabolic stability.

Synthetic Strategies

The synthesis of 4-(substituted-anilino)-4-oxobutanoic acids and their aryl counterparts is typically achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

General Synthesis of 4-Aryl-4-oxobutanoic Acids via Friedel-Crafts Acylation

A prevalent method for the synthesis of the 4-aryl-4-oxobutanoic acid core involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add the substituted benzene (e.g., 1,3-difluorobenzene) (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-aryl-4-oxobutanoic acid.

-

Purification is typically achieved by recrystallization or column chromatography.

Synthesis of 4-(Substituted-anilino)-4-oxobutanoic Acids

The amide linkage is typically formed by coupling a 4-aryl-4-oxobutanoic acid with a substituted aniline. Alternatively, direct reaction of succinic anhydride with an aniline can yield the desired product. A common synthetic route involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Amide Formation via Reduction of a Nitro Precursor

-

Dissolve the appropriate nitro-substituted 4-oxo-4-anilinobutanoic acid (1.0 equivalent) in dry methanol to a concentration of 0.3 M.

-